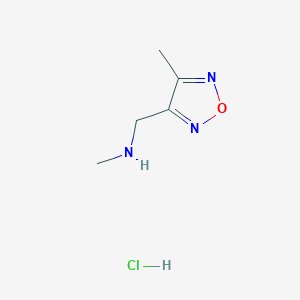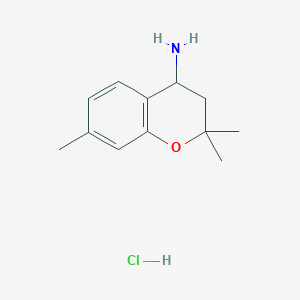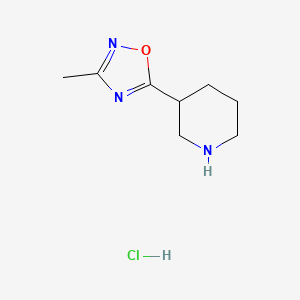
3-(3-甲基-1,2,4-噁二唑-5-基)哌啶盐酸盐
描述
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety
科学研究应用
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system targets.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
作用机制
Target of Action
The compound “3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” belongs to the class of 1,2,4-oxadiazoles . Compounds in this class have been recognized as selective inhibitors of various enzymes and receptors, suggesting that they may interact with multiple targets .
Biochemical Pathways
The affected pathways would depend on the specific targets of “3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride”. Given the broad range of activities associated with 1,2,4-oxadiazoles, it’s likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of “3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” would depend on its specific targets and mode of action. Based on the activities of other 1,2,4-oxadiazoles, potential effects could include modulation of enzyme activity, changes in cell signaling, and effects on cell growth or survival .
生化分析
Biochemical Properties
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to specific protein receptors, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s biochemical activity .
Cellular Effects
The effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are often mediated by specific binding sites on the target molecules, which recognize the unique structure of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light, heat, or moisture. Long-term exposure to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, or neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are primarily mediated by cytochrome P450 enzymes, which play a crucial role in the detoxification and elimination of the compound from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cells, it may localize to specific organelles or compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.
Attachment to Piperidine: The oxadiazole ring is then attached to the piperidine ring through nucleophilic substitution reactions. This can be achieved by reacting the oxadiazole derivative with a piperidine derivative under suitable conditions, often involving a base and a solvent like dichloromethane or ethanol.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the oxadiazole moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced derivatives of the oxadiazole ring.
相似化合物的比较
Similar Compounds
- **3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine
- **4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
- **2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Uniqueness
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to the specific positioning of the methyl group on the oxadiazole ring and its hydrochloride salt form, which can influence its solubility, stability, and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-methyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOKDRQHVKSSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181540-59-9 | |
| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B1521454.png)


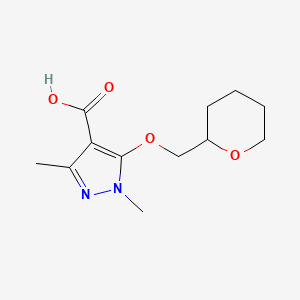
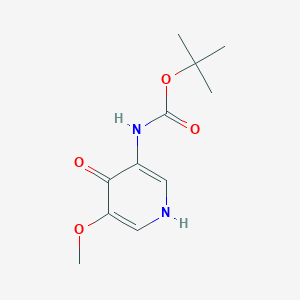
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)
![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)

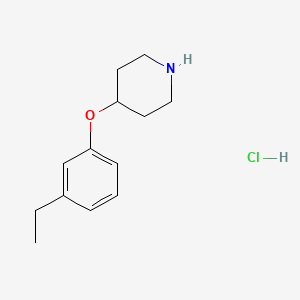
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)

